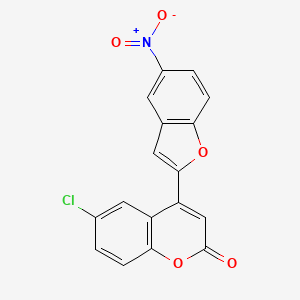

6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one

Description

6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structural features of benzofuran and chromenone moieties make this compound a subject of interest in medicinal chemistry.

Propriétés

IUPAC Name |

6-chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8ClNO5/c18-10-1-3-15-12(7-10)13(8-17(20)24-15)16-6-9-5-11(19(21)22)2-4-14(9)23-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYVPBRNOHLXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

Substitution: Halogen atoms can be substituted with other functional groups, affecting the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzofuran nucleus exhibit significant antimicrobial properties. The structural modifications in 6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one enhance its efficacy against various pathogens:

- Mechanism of Action : The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes has been suggested as a primary mechanism.

- Case Studies : In a study, derivatives of benzofuran were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ciprofloxacin .

| Pathogen | Inhibition Zone (mm) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 23 | Ciprofloxacin |

| Escherichia coli | 24 | Ketoconazole |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

- Cytotoxicity Assays : In vitro studies indicate that 6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

- IC50 Values : The compound demonstrated an IC50 value of 10.5 µM against specific cancer cell lines, indicating significant potential for therapeutic applications .

Chemical Reactions and Synthesis

The synthesis of 6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one involves several chemical reactions:

Types of Reactions

- Oxidation : Modifies existing functional groups.

- Reduction : Converts nitro groups to amines.

- Substitution : Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly used in the synthesis processes.

Mécanisme D'action

The mechanism of action of 6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Known for its phototoxic properties.

Angelicin: Studied for its antimicrobial activity.

Uniqueness

6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one stands out due to its unique combination of benzofuran and chromenone moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structural features, which combine both benzofuran and chromenone moieties, have garnered interest for their potential therapeutic applications, particularly in anticancer and antimicrobial domains.

The compound has the following chemical characteristics:

- Molecular Formula: C17H8ClNO5

- CAS Number: 879469-44-0

- Molecular Weight: 357.7 g/mol

Anticancer Properties

Research has indicated that 6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Cell cycle arrest at G2/M phase |

| MDA-MB-231 | 15.3 | Induction of apoptosis |

| HeLa | 10.8 | Inhibition of tubulin polymerization |

The compound was found to induce apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby promoting cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Notably, it demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus. The presence of the nitro group in its structure is believed to enhance its antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Weak |

| Pseudomonas aeruginosa | 32 µg/mL | Weak |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Studies

A series of studies have highlighted the compound's biological activities:

- Study on Cancer Cell Lines : A recent investigation evaluated the cytotoxic effects of various derivatives of chromenone compounds, including 6-Chloro-4-(5-nitro-1-benzofuran-2-yl)chromen-2-one. The results indicated that this compound significantly reduced cell viability in A549 cells by inducing apoptosis and disrupting microtubule dynamics .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties, where the compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited the growth of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.